Journal Name:Plasma Chemistry and Plasma Processing
Journal ISSN:0272-4324
IF:3.337
Journal Website:http://www.springer.com/physics/classical+continuum+physics/journal/11090
Year of Origin:1981
Publisher:Springer New York
Number of Articles Per Year:78
Publishing Cycle:Quarterly
OA or Not:Not
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2019-03-27 , DOI: 10.1039/C9QM00062C
Lithium-ion capacitors (LICs) can deliver high energy density, large power density and excellent stability since they possess a high-capacity battery-type electrode and a high rate capacitor-type electrode. Recently, great efforts have been devoted to fabricating carbon-based electrodes for LICs, which can effectively enhance their electrochemical performance due to the high electrochemical activity of carbon materials. Here, we present the recent developments of carbon-based materials as electrodes of LICs. Carbon-based battery-type materials, which can be either anodes or cathodes, highlighted here include carbonaceous materials, carbon/transition metal compounds, carbon/polyanion composites, carbon/metalloid and metal materials as anodes and carbon/metal compound composites as cathodes. Apart from battery-type electrodes, carbon-based materials also play an important role in the design of capacitor-type electrodes of LICs, which focus on carbonaceous materials as cathodes. The prospects and challenges in this field are also discussed.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2018-12-20 , DOI: 10.1039/C8QM00603B
A series of novel Mn4+,Nd3+,Yb3+-doped Ca3La2Te2O12 (CLTO) phosphors were prepared by substituting Te6+ for W6+ in the Ca3La2W2O12 compound using a high-temperature solid-state reaction method. A Mn4+ singly-doped CLTO phosphor (CLTO:0.004Mn4+) showed a bright deep red-light emission corresponding to a narrow band around 707 nm (14 144 cm−1) due to a Mn4+ 2Eg → 4A2g spin-forbidden transition upon 365 nm UV excitation, which largely overlapped the absorption spectrum of plant phytochrome Pfr. The excitation spectrum (λem = 707 nm) presented a broad band ranging from 250 nm (40 000 cm−1) to 600 nm (16 667 cm−1), which can be decomposed into four Gaussian bands peaking at 318 nm (31 431 cm−1), 355 nm (28 148 cm−1), 410 nm (24 385 cm−1), and 476 nm (20 992 cm−1), corresponding to a Mn4+–O2− charge transfer (CT) transition, and Mn4+ transitions 4T1g ← 4A2g, 2T2g ← 4A2g and 4T2g ← 4A2g, respectively. Moreover, three kinds of Mn4+ emission sites were analyzed with the assistance of time-resolved spectra. With the single incorporation of Nd3+/Yb3+ into CLTO:Mn4+, energy transfer phenomena from Mn4+ to Nd3+/Yb3+ ions can be observed, which proceeded via non-radiative resonant and phonon-assisted mechanisms, respectively, resulting in the broadband spectral conversion of the UV/blue to NIR light. When Nd3+ and Yb3+ were co-doped into CLTO:Mn4+ to form the tri-doped CLTO phosphors, a successive energy transfer process, Mn4+ → Nd3+ → Yb3+, was determined based on the simultaneous energy transfer processes Mn4+ → Nd3+ and Nd3+ → Yb3+ in the co-doped samples, further enhancing the broadband spectral conversion process of the UV/blue to NIR region, which can be absorbed by photosynthetic bacteria and show high response when applied to c-Si solar cells. More attractively, the luminescence thermal stabilities of both CLTO:0.004Mn4+ and CLTO:0.004Mn4+,0.04Nd3+,0.20Yb3+ showed excellent performance, and the temperature-dependent luminescence properties of the Mn4+,Nd3+,Yb3+ tri-doped materials have been investigated for the first time. These results indicate that this kind of phosphor can be potentially applied to improving spectral conversion efficiency for c-Si solar cells and plant-growth far-red/NIR LEDs. In addition, this report provides a strategy wherein hosts for Mn4+ doping can be well enriched by substituting Te6+ for W6+ in certain tungstate compounds, which is highly desired in searching for novel red-emitting phosphors.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2019-10-16 , DOI: 10.1039/C9QM00572B
Carbon materials based quantum dots, mainly including carbon and graphene dots, with wonderful optical, electrical and chemical properties have greatly boosted the development of advanced sensors and analytical chemistry. Electrochemiluminescence (ECL) sensors based on carbon and graphene dots have shown promising potential and rapid developments in recent decades and have also attained great achievements. Deep insight into the applications of carbon and graphene dots in ECL sensing platforms will benefit the design of advanced sensors in the future. In this review, we aim to give a brief overview of carbon and graphene dots with versatile roles in the fabrication of ECL sensors. A general description of the basic ECL mechanisms, main synthesis routes of carbon and graphene dots, and a series of sensing approaches for the detection of targets including metal ions, small molecules, proteins, DNA and cells will be presented. In addition, recent developments of ECL sensors made of carbon-based dots, relevant signal amplification methodologies and an outlook for the construction of highly sensitive ECL sensors based on various carbon-based dots are also discussed.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2018-09-10 , DOI: 10.1039/C8QM00301G
Inorganic mineralization plays a vital role in numerous biological, chemical, and pharmaceutical processes, ranging from hard-organ development through the so-called biomineralization to the synthesis of functional hybrid materials. Inspired by living organisms, a great effort has been devoted to directing the mineralization pathways toward obtaining rare polymorphs. We have synthesized a family of dendrimers based on tetraethylene glycol (TEG) backbone, symmetrically decorated with phosphonate groups on their surfaces, to engineer the interactions among precipitating ions and stabilize early-stage polymorphs under ambient conditions. In a model system, the mineralization of calcium carbonate was templated with a ppm level of TEG-based dendrimers, resulting in the first experimental observation of unique branch-and-bud CaCO3 structures, wherein amorphous calcium carbonate (ACC), the branch, was decorated with vaterite (buds). Favorable directional growth of ACC, stabilization of vaterite, and secondary nucleation were identified as key mineralization phenomena. Dendrimer generation, regulating molecular flexibility and functional group density, strongly affected the biomimetic mineralization time scale. The outcome of this research may have direct applications in designing hybrid inorganic–organic fibers, ACC and vaterite production, and scale inhibition in water-based industries.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2021-03-31 , DOI: 10.1039/D1QM00335F
Circularly polarized luminescent materials have reached a thriving stage due to their potential applications in various research fields. However, the most important parameter of circularly polarized luminescence, luminescence dissymmetry factor (glum), is unsatisfactory to date, particularly for organic small molecules. Thus, obtaining large glum values is an emergent and critical challenge in the CPL research field, and various strategies have consequently been proposed, including supramolecular self-assembly or co-assembly, energy transfer or charge transfer hybrid chiral systems, aggregation-induced emission chiral luminophores, and so forth. Nevertheless, among all these strategies, chiral nematic liquid crystals (N*LCs) possess incomparable advantages in acquiring high glum values, because of their unique optical properties and excellent generality. In this review, we systematically review the recent progress of CPL-active N*LCs and provide a short perspective on their further applications. We envisage that N*LCs will play a more and more important role in the CPL research field and this review will attract more researchers to this field.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: , DOI: 10.1039/C9QM90023C
A graphical abstract is available for this content
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2019-05-06 , DOI: 10.1039/C9QM00072K
Efficient charge separation and suitable band alignment are critical for developing excellent photocatalysts. Boron–oxygen-based materials have been proven to be significant semiconductor photocatalysts to solve the energy crisis. Our results suggested that the separation of photogenerated carriers can be promoted by tuning the band gap of the materials from indirect to direct by the substitution of cations. Almost 87.8% and 71.5% of the total chloride contents were converted to Cl− anions after 20 minutes of UV-Vis light illumination for the indirect-band-gap material KBBO and the direct-band-gap material NBBO for 2,4-DCP degradation, respectively. The dechlorination efficiency of KBBO was approximately 5.3 times that of the commercial P25 TiO2 catalyst. The increased activity could be ascribed to the different locations of the photoinduced charges, making the charges have a long-term effect on the contaminants. By the KPFM method, we concluded that the materials with larger surface potential changes would behave higher photocatalytic activity. This contribution can provide a new approach to optimize the boron–oxygen-based materials for designing efficient photocatalysts.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2017-09-08 , DOI: 10.1039/C7QM00307B
Conjugated D–A polymers with high charge mobilities have received increasing attention in recent years. In this paper, we report a simple, but efficient approach to improve the charge mobilities of conjugated polymers by partial replacement of branching alkyl chains with linear ones. With this strategy in mind, we designed and investigated three new DPP-quaterthiophene terpolymers PDPP4T-1, PDPP4T-2 and PDPP4T-3 containing both linear (n-dodecane) and branching (2-decyltetradecyl) alkyl chains with different ratios. On the basis of GIWAXS data, interchain packing order is improved for terpolymers PDPP4T-1, PDPP4T-2 and PDPP4T-3, in comparison with PDPP4T with only branching alkyl chains. The incorporation of linear alkyl chains can affect the interchain packing mode, and PDPP4T-3 with more linear alkyl chains among the three terpolymers adopts the edge-on chain arrangement on the substrate. Field effect transistor measurements indicate that PDPP4T-1, PDPP4T-2 and PDPP4T-3 exhibit higher hole mobilities than PDPP4T. Moreover, the hole mobilities increase in the following order: PDPP4T-1 < PDPP4T-2 < PDPP4T-3 by increasing the content of linear alkyl chains in these terpolymers. The thin film mobility of PDPP4T-3 can reach 6.1 cm2 V−1 s−1, which can be further increased to 9.1 cm2 V−1 s−1 after incorporating NMe4I.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2019-06-20 , DOI: 10.1039/C9QM00312F
A pair of chiral aggregation-induced emission (AIE) enantiomers and their racemate exhibit not only distinctively different circularly polarized luminescence behaviors, but also completely opposite mechanoluminescence (ML) activities. The data from single crystal analysis identifies that the bright ML of the AIE enantiomers is probably activated by their molecular chirality, which enables unique chiral crystal structures with a polar space group and compact molecular packing. These experimental findings provide a direction for harvesting prominent ML from AIE luminogens. Concurrently, high contrast mechanochromism with larger ΔλPL,max and ΔΦF,s values by up to 140 nm and 0.61 respectively have been achieved from this AIE system, which represents the state-of-the-art mechanochromic performance for ML emitters. Moreover, force-induced white-light emission and thermally activated delayed fluorescence have also been observed. The results of theoretical calculations suggest that the destruction of intermolecular interactions and conversion of molecular conformation account for the significant multiple-variations in emission properties triggered by a single mechanical stimulus.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2019-07-25 , DOI: 10.1039/C9QM00363K
The fabrication of supramolecular architectures with various morphologies via the self-assembly of appropriate molecular building blocks is a proficient and convenient fabrication approach. Moreover, controlling the key parameters responsible for the self-assembly process is vital for understanding the fundamental aspects of molecular self-assembly, which provide insights into the fabrication of new assemblies with functional nano-architectures. To this end, in the present study, we report the synthesis of a simple tripeptide Boc-Phe-Phe-Glu-(OH)2 (PS1) and the mechanism for the concentration-dependent self-assembly of this tripeptide building block. This peptide self-assembled into discrete spherical assemblies at a low concentration. An increase in concentration of the monomeric building block during self-assembly generated nanotubes by connecting the nanospheres through neck formation. At higher concentration and with a prolonged incubation time, the self-assembly fabricated necklace-like supramolecular architectures comprise both linear and spherical units together. Furthermore, the spherical assemblies produced with a lower concentration of monomeric building blocks were encapsulate small molecules as well as able to release these inside the cells. Therefore, these spherical assemblies represent a potential candidate for the delivery of exogenous entities directly into cells and may behave like conventional sphere-based drug-delivery vehicles. To the best of our knowledge, this is the first report on the fabrication of a biomolecular necklace-like complex assembly with a bi-component type of morphology from a single short peptide-based molecular backbone.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | ENGINEERING, CHEMICAL 工程:化工3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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8.90 | 50 | Science Citation Index Science Citation Index Expanded | Not |
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